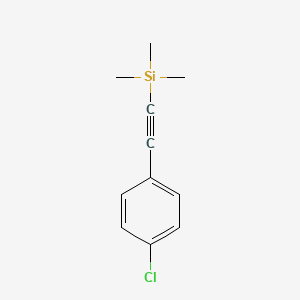

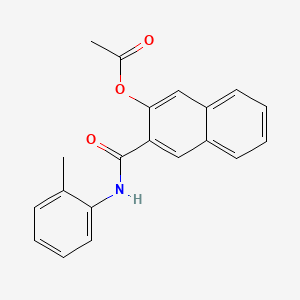

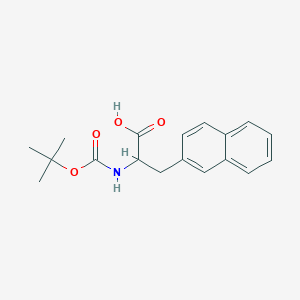

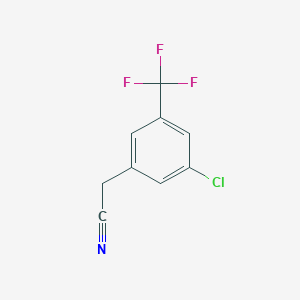

![molecular formula C39H61N11O12S2 B1587677 [Thr4,Gly7]OT CAS No. 60786-59-6](/img/structure/B1587677.png)

[Thr4,Gly7]OT

Übersicht

Beschreibung

[Thr4,Gly7]OT, auch bekannt als [Thr4,Gly7]-Oxytocin, ist ein synthetisches Analogon von Oxytocin. Oxytocin ist ein Neuropeptidhormon, das eine entscheidende Rolle bei der sozialen Bindung, der Reproduktion und der Geburt spielt. This compound wurde speziell entwickelt, um als Oxytocin-Rezeptor-Agonist zu wirken, d. h. es bindet an Oxytocin-Rezeptoren im Körper und aktiviert diese .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasen-Peptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Der Prozess beginnt typischerweise mit der Anlagerung der ersten Aminosäure an einen festen Harzunterstützungsstoff. Anschließend werden weitere Aminosäuren sequenziell unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) hinzugefügt. Die Peptidkette wird durch wiederholte Zyklen von Entschützung und Kupplung verlängert, bis die gewünschte Sequenz erreicht ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren und die Konsistenz zu gewährleisten. Nach der Synthese wird das Peptid vom Harz abgespalten, mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und lyophilisiert, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

[Thr4,Gly7]OT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifizierungsverfahren zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Sozialverhalten und neuronaler Aktivität.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Erkrankungen wie Autismus, Angstzuständen und sozialen Störungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Oxytocin-Rezeptoren abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Oxytocin-Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren (GPCRs) sind. Nach der Bindung aktiviert es intrazelluläre Signalwege, darunter den Phosphoinositid-Weg und den zyklischen Adenosinmonophosphat (cAMP)-Weg. Dies führt zu verschiedenen physiologischen Reaktionen, wie z. B. erhöhter neuronaler Erregbarkeit und Modulation von Sozialverhalten .

Wirkmechanismus

Target of Action

The primary target of the compound Oxytocin, thr(4)-gly(7) is the Oxytocin Receptor (OTR), which belongs to the G protein-coupled receptor (GPCR) superfamily . This receptor is expressed on the cell surface and plays a crucial role in transmitting the signal intracellularly, allowing Oxytocin, thr(4)-gly(7) to affect cell function .

Mode of Action

Oxytocin, thr(4)-gly(7) interacts with its target, the Oxytocin Receptor, by binding to it . This binding triggers a cascade of intracellular events. For instance, it has been shown that an Oxytocin, thr(4)-gly(7) agonist can induce a dose-dependent increase in basal testosterone production .

Biochemical Pathways

The interaction of Oxytocin, thr(4)-gly(7) with the Oxytocin Receptor activates several signaling pathways within the cell . These pathways include the MAP Kinase Cascade, NO Production, eEF2 Phosphorylation/Dephosphorylation, and GABA Transporters . These pathways contribute to the quantitative and qualitative features of Oxytocin responses in the brain .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule like Oxytocin, thr(4)-gly(7) are crucial for its bioavailability . .

Result of Action

The molecular and cellular effects of Oxytocin, thr(4)-gly(7) are diverse and depend on the specific cell and brain region. For instance, it has been shown to modulate androgen levels in tissues via stimulation of the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase . It also plays a role in stimulating contractility of the seminiferous tubules, epididymis, and the prostate gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Oxytocin, thr(4)-gly(7). These factors can include the physical, social, and attitudinal environment in which people live and conduct their lives . .

Biochemische Analyse

Biochemical Properties

[Thr4,Gly7]OT interacts with oxytocin receptors (OTRs), which are part of the G protein-coupled receptor (GPCR) family. These receptors are widely distributed in the brain and peripheral tissues. The binding of this compound to OTRs triggers a cascade of intracellular events, including the activation of G proteins and subsequent signaling pathways. This compound has a high affinity for OTRs, particularly in rodents, where it exhibits excellent selectivity . The interaction between this compound and OTRs involves specific binding sites on the receptor, leading to conformational changes that activate downstream signaling molecules such as phospholipase C (PLC) and protein kinase C (PKC) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of OTRs by this compound leads to the release of intracellular calcium ions, which play a pivotal role in neurotransmitter release and synaptic plasticity . Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression that affect cell function and behavior . In glial cells, this compound has been shown to regulate the release of neurotrophic factors, which support neuronal survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to OTRs and the subsequent activation of G protein-mediated signaling pathways. Upon binding to the receptor, this compound induces a conformational change that facilitates the coupling of the receptor to G proteins. This interaction activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These signaling molecules orchestrate various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity . Over time, the compound undergoes gradual degradation, which can be monitored using biochemical assays. Long-term exposure to this compound has been associated with sustained activation of OTRs and prolonged changes in cellular function, including alterations in synaptic plasticity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance social bonding and reduce anxiety-like behaviors in rodents . At higher doses, the compound can induce adverse effects, such as hyperactivity and disruptions in normal physiological processes . The threshold for these effects varies depending on the species and the specific experimental conditions. Toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, but caution is warranted at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with OTRs and the subsequent activation of intracellular signaling cascades. The compound influences metabolic flux by modulating the activity of key enzymes and cofactors involved in cellular metabolism . For example, the activation of PKC by this compound can lead to changes in glucose uptake and utilization, as well as alterations in lipid metabolism . These effects are mediated through the regulation of gene expression and enzyme activity, which collectively impact metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, this compound is rapidly taken up by target cells, where it binds to OTRs on the cell surface . The compound is then internalized through receptor-mediated endocytosis and distributed to various intracellular compartments . The localization and accumulation of this compound within cells are influenced by factors such as receptor density, cellular metabolism, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. After binding to OTRs, this compound is internalized and trafficked to specific intracellular compartments, including endosomes and lysosomes . This process is regulated by targeting signals and post-translational modifications that direct the compound to its appropriate subcellular destinations . The localization of this compound within these compartments allows for the precise regulation of its activity and ensures that its effects are spatially and temporally coordinated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Thr4,Gly7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeating cycles of deprotection and coupling until the desired sequence is achieved .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[Thr4,Gly7]OT durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Cysteinreste im Peptid können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zurück zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Luft oxidation kann verwendet werden, um Disulfidbrücken zu bilden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Analoga von this compound mit modifizierten Aminosäuresequenzen und veränderten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxytocin: Das natürliche Hormon mit ähnlichen Rezeptorbindungseigenschaften.

Vasopressin: Ein weiteres Neuropeptid mit strukturellen Ähnlichkeiten, aber unterschiedlicher Rezeptorspezifität.

[Thr4,Gly7]-Vasopressin: Ein synthetisches Analogon von Vasopressin mit Modifikationen an den Positionen 4 und 7.

Einzigartigkeit

[Thr4,Gly7]OT ist einzigartig aufgrund seiner hohen Selektivität und Affinität für Oxytocin-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung von Oxytocin-bedingten physiologischen Prozessen macht. Seine Fähigkeit, spezifische Signalwege mit minimalen Off-Target-Effekten zu aktivieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60786-59-6 | |

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.